molecular formula C6H12ClNO2 B2825359 (4S)-4-METHYL-L-PROLINE HCL CAS No. 201481-62-1; 6734-41-4

(4S)-4-METHYL-L-PROLINE HCL

Cat. No.: B2825359
CAS No.: 201481-62-1; 6734-41-4
M. Wt: 165.62
InChI Key: VLDINRBTKBFNDD-FHAQVOQBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S,4S)-4-Methyl-pyrrolidine-2-carboxylic acid is a chiral compound with significant importance in various scientific fields. This compound is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle. The presence of chiral centers at the 2nd and 4th positions makes it an interesting subject for stereochemical studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2S,4S)-4-Methyl-pyrrolidine-2-carboxylic acid can be achieved through several methods. One common approach involves the use of chiral starting materials and catalysts to ensure the desired stereochemistry. For instance, the compound can be synthesized via the copper-mediated cross-coupling reaction of thioacetic acid with protected 4-iodophenylalanine, followed by thiolysis and alkylation .

Industrial Production Methods: Industrial production of (2S,4S)-4-Methyl-pyrrolidine-2-carboxylic acid often involves large-scale chiral separation techniques. These methods include preparative-scale chromatography, enantioselective liquid-liquid extraction, and crystallization-based methods . The goal is to achieve high yield and purity while maintaining the desired stereochemistry.

Chemical Reactions Analysis

Types of Reactions: (2S,4S)-4-Methyl-pyrrolidine-2-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and properties for specific applications.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions are typically mild to moderate temperatures and pressures to preserve the compound’s stereochemistry .

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of (2S,4S)-4-Methyl-pyrrolidine-2-carboxylic acid can yield corresponding ketones or aldehydes, while reduction can produce alcohols or amines .

Scientific Research Applications

(2S,4S)-4-Methyl-pyrrolidine-2-carboxylic acid has a wide range of applications in scientific research. In chemistry, it is used as a chiral building block for synthesizing complex molecules. In biology, it serves as a precursor for the synthesis of amino acids and peptides. In medicine, it is investigated for its potential therapeutic properties, including its use in drug development for targeting specific enzymes and receptors .

Mechanism of Action

The mechanism of action of (2S,4S)-4-Methyl-pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or activator, depending on its structure and the target enzyme. It may also interact with receptors to modulate cellular signaling pathways .

Properties

IUPAC Name

(2S,4S)-4-methylpyrrolidine-2-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2.ClH/c1-4-2-5(6(8)9)7-3-4;/h4-5,7H,2-3H2,1H3,(H,8,9);1H/t4-,5-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLDINRBTKBFNDD-FHAQVOQBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(NC1)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1C[C@H](NC1)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

201481-62-1
Record name (2S,4S)-4-Methyl-pyrrolidine-2-carboxylic acid hydrochloride
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